4a-methyloctahydro-1H-cyclopenta[b]pyridine chemical structure
4a-methyloctahydro-1H-cyclopenta[b]pyridine chemical structure
An In-Depth Technical Guide to 4a-methyloctahydro-1H-cyclopenta[b]pyridine: Structure, Synthesis, and Scientific Context
Introduction
The landscape of modern medicinal chemistry is increasingly focused on the development of novel molecular scaffolds that provide access to unique three-dimensional chemical spaces. Saturated bicyclic heterocycles are of particular interest as they serve as conformationally restricted bioisosteres for common carbocyclic rings like benzene and cyclohexane.[1] Within this class, the octahydro-1H-cyclopenta[b]pyridine core represents a versatile framework. This guide provides a detailed technical examination of a specific derivative, 4a-methyloctahydro-1H-cyclopenta[b]pyridine, a molecule defined by the fusion of a cyclopentane ring and a fully saturated pyridine (piperidine) ring, featuring a key methyl group at the bridgehead carbon. This document will explore its structural intricacies, stereochemical possibilities, predicted physicochemical properties, and potential synthetic pathways, contextualizing its relevance for researchers in drug discovery and organic synthesis.
Molecular Structure and Stereochemistry
A thorough understanding of a molecule begins with a precise deconstruction of its nomenclature and the resulting structural and stereochemical features.
IUPAC Nomenclature and Core Structure
The name 4a-methyloctahydro-1H-cyclopenta[b]pyridine precisely defines the molecule's architecture:
-
cyclopenta[b]pyridine: This describes the core bicyclic system where a cyclopentane ring is fused to the 'b' face (the 2,3-bond) of a pyridine ring. The unsaturated parent of this system is known as Pyrindine.[2]
-
octahydro-: This prefix indicates that the aromatic pyridine ring is fully hydrogenated (reduced) to a piperidine ring, resulting in a saturated heterocyclic system.
-
1H-: This designates the position of the indicated hydrogen atom on the nitrogen, a standard convention in heterocyclic nomenclature.
-
4a-methyl: This specifies that a methyl group is attached to the carbon atom at position 4a, which is one of the two bridgehead atoms where the rings are fused.
The resulting structure is a compact, rigid scaffold combining the structural features of both piperidine and cyclopentane.
Caption: Core chemical structure of 4a-methyloctahydro-1H-cyclopenta[b]pyridine.
Critical Role of Stereoisomerism
The structure contains two bridgehead chiral centers at positions 4a and 7a. The presence of these stereocenters means the molecule can exist as different stereoisomers. The relative orientation of the hydrogen atom at C7a and the methyl group at C4a determines whether the ring fusion is cis or trans.
-
cis-isomer: The C7a hydrogen and the C4a methyl group are on the same face of the ring system.
-
trans-isomer: The C7a hydrogen and the C4a methyl group are on opposite faces of the ring system.
Each of these diastereomers (cis and trans) is chiral and therefore exists as a pair of enantiomers. For instance, related derivatives are often specified with stereochemistry such as (4aS,7aR), highlighting the importance of controlling stereochemistry during synthesis for any potential application, especially in pharmacology.[3][4]
Caption: Retrosynthetic analysis for the target molecule.
Proposed Experimental Protocol: A Step-by-Step Workflow
The following multi-step synthesis is proposed, drawing inspiration from established methodologies for creating similar bicyclic nitrogen heterocycles. [1] Step 1: Synthesis of 2-(But-3-en-1-yl)-3-methylpyridine
-
Starting Material: 2-Chloro-3-methylpyridine.
-
Reagent: But-3-en-1-ylmagnesium bromide (a Grignard reagent).
-
Procedure: a. To a solution of 2-chloro-3-methylpyridine in dry THF under an inert atmosphere (N₂ or Ar), add a catalytic amount of a cross-coupling catalyst, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)). b. Cool the mixture to 0 °C. c. Slowly add the but-3-en-1-ylmagnesium bromide solution dropwise. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. f. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Hydroamination and Reductive Cyclization
-
Starting Material: 2-(But-3-en-1-yl)-3-methylpyridine.
-
Reagents: High-pressure hydrogen (H₂), Platinum(IV) oxide (PtO₂) or Rhodium on alumina (Rh/Al₂O₃).
-
Procedure: a. Dissolve the pyridine derivative from Step 1 in a suitable solvent like acetic acid or ethanol. b. Add the catalyst (e.g., 5 mol% PtO₂). c. Place the reaction mixture in a high-pressure hydrogenation vessel (Parr hydrogenator). d. Pressurize the vessel with H₂ gas (e.g., 50-100 atm) and heat to 50-80 °C. e. The reaction proceeds via hydrogenation of the pyridine ring to a piperidine, which then undergoes an acid-catalyzed intramolecular hydroamination/alkylation to form the fused ring system. This single step achieves both reduction and cyclization. f. After 12-24 hours, cool the reactor, carefully vent the H₂ gas, and filter the reaction mixture through Celite to remove the catalyst. g. Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with dichloromethane. h. Dry the organic layer and concentrate to yield the crude product, which is a mixture of cis and trans diastereomers.
Step 3: Isomer Separation
-
Method: The separation of the cis and trans diastereomers can be challenging and typically requires careful column chromatography with a suitable eluent system or preparative HPLC. Chiral separation would be required to isolate individual enantiomers.
Spectroscopic Characterization (Predicted)
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Signature |
| ¹H NMR | - Aliphatic Protons: A complex series of multiplets in the range of δ 1.0-3.5 ppm corresponding to the CH and CH₂ protons of the fused ring system. - Methyl Protons: A sharp singlet at approximately δ 0.9-1.2 ppm for the 4a-methyl group. - N-H Proton: A broad singlet, typically between δ 1.5-3.0 ppm, which can exchange with D₂O. |
| ¹³C NMR | - Aliphatic Carbons: Multiple signals in the range of δ 20-60 ppm. - Bridgehead Carbons (C4a, C7a): Signals expected in the downfield aliphatic region, possibly δ 40-65 ppm. - Methyl Carbon: A signal in the upfield region, δ 15-25 ppm. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A clear peak at m/z = 139. - Key Fragments: Fragmentation would likely involve the loss of the methyl group (M-15, m/z = 124) or cleavage of the cyclopentane ring. |
| IR Spectroscopy | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) characteristic of sp³ C-H bonds. - N-H Bend: A band around 1590-1650 cm⁻¹. |
Relevance in Drug Discovery and Medicinal Chemistry
The 4a-methyloctahydro-1H-cyclopenta[b]pyridine scaffold is a valuable building block for several reasons:
-
Conformational Rigidity: The fused ring system restricts bond rotation, presenting substituents in well-defined spatial orientations. This is highly desirable for optimizing ligand-receptor interactions.
-
GABA Analogue Potential: The core structure is related to bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogues. Such molecules are investigated for their potential to treat neurological disorders by selectively targeting GABA receptors. [1]* Scaffold for Novel Chemical Space: As a saturated, three-dimensional structure, it serves as an excellent starting point for creating libraries of novel compounds, moving away from the flat, aromatic structures that have historically dominated drug discovery.
-
Pharmaceutical Precedent: While not identical, the related octahydropyrrolopyridine core is a key component of the successful fluoroquinolone antibiotic, Moxifloxacin, demonstrating the utility of such bicyclic nitrogen heterocycles in approved pharmaceuticals. [5][6] Conclusion
4a-methyloctahydro-1H-cyclopenta[b]pyridine, while not a widely commercialized compound itself, represents a structurally significant and promising scaffold for medicinal chemistry. Its rigid, three-dimensional architecture, combined with the presence of key stereocenters and a basic nitrogen atom, makes it an attractive template for the design of novel therapeutics. The synthetic pathways, while requiring careful control of stereochemistry, are accessible through established organometallic and catalytic methodologies. The predictive analysis of its properties and spectroscopic signatures provided in this guide serves as a foundational resource for researchers aiming to synthesize, characterize, and ultimately exploit this scaffold in the pursuit of new and effective chemical entities.
References
-
International Journal of Advanced Research (IJAR). (2016). Synthesis, spectral characterization and biological activity of Schiff base N-(2-hydroxy-benzylidene)-4H-t[1][7]riazol-4-ylamine and its metal complexes. Accessed March 7, 2026. [https://www.journalijar.com/article/11730/synthesis,-spectral-characterization-and-biological-activity-of-schiff-base-n-(2-hydroxy-benzylidene)-4h-t[1][7]riazol-4-ylamine-and-its-metal-complexes./]([Link]1][7]riazol-4-ylamine-and-its-metal-complexes./)
-
Melnykov, K. P., et al. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. ResearchGate. Accessed March 7, 2026. [Link]
-
Molport. N-{[(4aS,7aR)-1-(cyclohexylmethyl)-2-oxo-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methyl}pyridine-2-carboxamide. Accessed March 7, 2026. [Link]
-
MDPI. (2022). An Environment-Friendly Photochemical Approach to the Synthesis of 4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione. Accessed March 7, 2026. [Link]
-
ChemBK. 1H-Cyclopenta[b]pyridine-1-carboxylic acid, octahydro-4a-(hydroxymethyl)-, 1,1-dimethylethyl ester, (4aS,7aR)-. Accessed March 7, 2026. [Link]
- Google Patents. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Accessed March 7, 2026.
-
Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry. Accessed March 7, 2026. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1998). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Accessed March 7, 2026. [Link]
- Google Patents. SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Accessed March 7, 2026.
-
NIST. Pyridine, 4-methyl-. Accessed March 7, 2026. [Link]
-
PubChemLite. Rac-[(4ar,7as)-octahydro-1h-cyclopenta[b]pyridin-4a-yl]methanol. Accessed March 7, 2026. [Link]
-
PubChem. 1H-Cyclopenta[b]pyridine. Accessed March 7, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Cyclopenta[b]pyridine | C8H7N | CID 17977055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4aH-Cyclopenta[b]pyridine-4a-methanol, octahydro-, (4aS,7aR)- CAS#: 1932175-67-1 [m.chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 7. N-{[(4aS,7aR)-1-(cyclohexylmethyl)-2-oxo-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methyl}pyridine-2-carboxamide | Molport-044-640-286 | Novel [molport.com]
